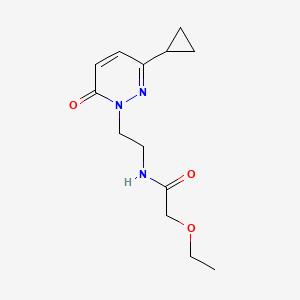

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxyacetamide

Description

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-ethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-2-19-9-12(17)14-7-8-16-13(18)6-5-11(15-16)10-3-4-10/h5-6,10H,2-4,7-9H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIJDZAROOEDQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCCN1C(=O)C=CC(=N1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxyacetamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the pyridazinone core, followed by the introduction of the cyclopropyl group and the ethoxyacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using batch or continuous flow processes. The choice of equipment, reaction conditions, and purification methods would be critical to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of the compound or reduce specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be tailored to the specific reaction being performed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigating its biological activity and potential as a therapeutic agent.

Medicine: Exploring its potential as a drug candidate for treating various diseases.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxyacetamide would depend on its specific biological targets and pathways. It may interact with enzymes, receptors, or other molecular targets to exert its effects. Detailed studies would be required to elucidate the exact mechanism and identify the key molecular interactions involved.

Comparison with Similar Compounds

N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP3348550A1)

- Core Structure: Benzothiazole ring (vs. pyridazinone in the target compound).

- Substituents : 4-Chlorophenyl group attached to acetamide (vs. cyclopropyl and ethoxy groups).

- Functional Groups : Ethoxy group on benzothiazole; acetamide linkage.

- Key Differences: The benzothiazole core may confer distinct electronic properties compared to pyridazinone, influencing binding affinity to biological targets.

- Patent Claims : Broad utility in inflammatory and metabolic disorders, with emphasis on substituent flexibility (e.g., X = NH, CH2, etc.) .

N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) Acetamides

- Core Structure: Anthraquinone (vs. pyridazinone).

- Substituents : Thioacetamide group (vs. ethoxyacetamide).

- Key Differences: Anthraquinone derivatives are known for redox activity, aligning with their reported antioxidant and antiplatelet properties. Pyridazinones, in contrast, are more commonly associated with enzyme inhibition. The thioacetamide moiety may enhance metal chelation, a property absent in the ethoxyacetamide group of the target compound .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Structural and Functional Features

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxyacetamide is a synthetic organic compound that has garnered attention due to its potential pharmacological properties. This article delves into its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyridazinone core, which is known for its diverse biological activities. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique arrangement of functional groups contributes to its potential therapeutic applications.

1. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. This activity is likely due to its ability to interact with specific enzymes or receptors involved in microbial pathways.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. In particular, it may selectively inhibit COX-2, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs), which are known for their therapeutic effects while minimizing gastrointestinal side effects associated with COX-1 inhibition .

3. Anticancer Activity

This compound has shown promise in cancer research, particularly in inducing apoptosis and cell cycle arrest in various cancer cell lines. Its mechanism may involve the modulation of pathways related to cell proliferation and tumor growth .

The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in inflammatory and microbial pathways. This interaction may modulate their activity, leading to the observed biological effects.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyridazinone Core : This step often includes cyclization reactions involving appropriate precursors.

- Substitution Reactions : Introducing the cyclopropyl and ethoxy groups through nucleophilic substitutions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Methoxy groups, pyridazinone core | Anti-inflammatory, antimicrobial | Complex substitution pattern |

| 5-acetyl-4-(3-acetylanilino)-2-ethyl-6-phenylpyridazin-3-one | Acetyl and phenyl substitutions | PDE4 inhibition | Focused on phosphodiesterase inhibition |

| 5-nitro-1h-pyridazin-6-one | Nitro substituent on pyridazine ring | Antimicrobial | Nitro group enhances reactivity |

This table illustrates how this compound stands out due to its specific substitutions and potential therapeutic applications.

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Laboratory tests have demonstrated that this compound can induce apoptosis in cancer cell lines, showing significant promise as an anticancer agent.

- Animal Models : In vivo studies have indicated that this compound may reduce inflammation markers in animal models of arthritis, suggesting its potential utility in treating inflammatory diseases.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxyacetamide?

The synthesis typically involves multi-step organic reactions. A common approach begins with constructing the pyridazinone core, followed by introducing the cyclopropyl group via alkylation or cross-coupling reactions. The ethoxyacetamide side chain is introduced through amide coupling using reagents like EDCI/HOBt or DCC. Key intermediates include 3-cyclopropylpyridazinone and 2-ethoxyacetic acid derivatives. Purification often requires column chromatography or HPLC to isolate high-purity product .

Basic: Which analytical techniques are critical for characterizing this compound?

Structural validation relies on:

- NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular formula verification.

- HPLC for purity assessment (>95% is typical).

- FT-IR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

Stability under varying pH and temperature should be tested via accelerated degradation studies .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Standard assays include:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.

- Cell viability assays (MTT or CellTiter-Glo) in cancer lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

- Antimicrobial testing (MIC determination) against Gram-positive/negative bacteria.

Dose-response curves (IC₅₀/EC₅₀) and selectivity indices should be calculated .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

SAR studies involve systematic modification of substituents:

- Cyclopropyl group : Replace with bulkier groups (e.g., cyclohexyl) to assess steric effects on target binding.

- Ethoxyacetamide chain : Vary alkoxy groups (methoxy vs. propoxy) to modulate lipophilicity and metabolic stability.

- Pyridazinone core : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity.

Biological data from analogs should be compared using molecular docking to predict binding modes .

Advanced: What mechanisms explain contradictory bioactivity data across studies?

Contradictions may arise from:

- Solubility differences : Poor aqueous solubility can lead to false negatives in cell-based assays. Use DMSO stocks with ≤0.1% final concentration.

- Metabolic instability : Rapid degradation in liver microsomes may reduce efficacy. Test metabolic stability via LC-MS/MS.

- Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended interactions .

Advanced: How does the compound interact with cytochrome P450 enzymes?

Mechanistic studies require:

- CYP inhibition assays (e.g., CYP3A4, CYP2D6) using fluorescent substrates.

- Time-dependent inhibition (TDI) tests to assess irreversible binding.

- Molecular dynamics simulations to map interactions with heme iron or active-site residues.

Data should be validated with positive controls (e.g., ketoconazole for CYP3A4) .

Advanced: What strategies resolve low bioavailability in preclinical models?

- Prodrug design : Modify the ethoxy group to a phosphate ester for enhanced solubility.

- Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma half-life.

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .

Advanced: How can computational modeling guide target identification?

- Pharmacophore modeling : Align structural features with known inhibitors (e.g., ATP-binding pocket residues).

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding affinity.

- QSAR models : Corrogate electronic parameters (HOMO/LUMO) with bioactivity data .

Advanced: What experimental designs validate polypharmacology effects?

- Multi-kinase profiling : Test against a panel of 50+ kinases to identify off-target inhibition.

- Transcriptomics : RNA-seq to detect pathway modulation (e.g., apoptosis, inflammation).

- CRISPR screens : Identify synthetic lethal targets in isogenic cell lines .

Advanced: How to address batch-to-batch variability in bioactivity?

- Strict QC protocols : Enforce ≥98% purity via orthogonal methods (NMR + LC-MS).

- Stability-indicating assays : Monitor degradation products under stress conditions (heat, light).

- Biological replicates : Use n ≥ 3 independent experiments with standardized cell passages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.